REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[ClH:5].[S:6]1(=[O:13])(=[O:12])[CH2:10][CH2:9][CH:8](N)[CH2:7]1>>[ClH:5].[OH:2][CH2:1][CH2:3][NH:4][CH:8]1[CH2:9][CH2:10][S:6](=[O:13])(=[O:12])[CH2:7]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.S1(CC(CC1)N)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
A sticky solid was filtered after treatment with hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
upon drying in vacuo over P2O5
|
Name
|
|
Type
|
|
Smiles
|
Cl.OCCNC1CS(CC1)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |